molecular formula C36H72O4Sn B15348554 Bis(isodecanoyloxy)dioctylstannane CAS No. 93965-26-5

Bis(isodecanoyloxy)dioctylstannane

Cat. No.: B15348554
CAS No.: 93965-26-5
M. Wt: 687.7 g/mol
InChI Key: AJIHCUXQHBUJSK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(isodecanoyloxy)dioctylstannane: is a chemical compound with the molecular formula C36H72O4Sn . It is a type of organotin compound, which means it contains tin bonded to carbon atoms. This compound is primarily used in various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Stannane Synthesis: The compound can be synthesized by reacting isodecanoyl chloride with dioctyltin dichloride in the presence of a suitable base such as triethylamine.

  • Industrial Production Methods: On an industrial scale, the synthesis involves a controlled environment to ensure the purity and yield of the compound. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidation products.

  • Reduction: Reduction reactions can be used to convert the compound into simpler tin-containing compounds.

  • Substitution: Substitution reactions can occur at the tin center, replacing the isodecanoyloxy groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride can be used.

  • Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Simpler tin-containing compounds.

  • Substitution Products: Compounds with different functional groups attached to the tin atom.

Scientific Research Applications

Chemistry: Bis(isodecanoyloxy)dioctylstannane is used as a reagent in organic synthesis, particularly in the formation of tin-based catalysts. Biology: The compound has been studied for its potential use in biological systems, including its role in enzyme inhibition. Medicine: Research is ongoing to explore its use in medical applications, such as in the development of new drugs. Industry: It is used in the production of various industrial chemicals and materials due to its unique properties.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets and pathways. The exact mechanism can vary depending on the specific application, but it generally involves the formation of complexes with other molecules or the inhibition of specific enzymes.

Comparison with Similar Compounds

  • Bis(ethylhexanoxy)dioctylstannane

  • Bis(octadecanoyloxy)dioctylstannane

  • Bis(isodecanoyloxy)dimethylstannane

Uniqueness: Bis(isodecanoyloxy)dioctylstannane is unique due to its specific structure and the length of its carbon chains, which can influence its reactivity and applications compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

93965-26-5

Molecular Formula

C36H72O4Sn

Molecular Weight

687.7 g/mol

IUPAC Name

[8-methylnonanoyloxy(dioctyl)stannyl] 8-methylnonanoate

InChI

InChI=1S/2C10H20O2.2C8H17.Sn/c2*1-9(2)7-5-3-4-6-8-10(11)12;2*1-3-5-7-8-6-4-2;/h2*9H,3-8H2,1-2H3,(H,11,12);2*1,3-8H2,2H3;/q;;;;+2/p-2

InChI Key

AJIHCUXQHBUJSK-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCCC(C)C)OC(=O)CCCCCCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.